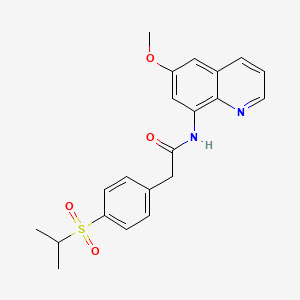

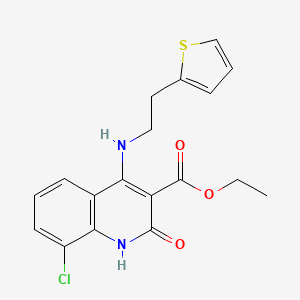

![molecular formula C8H7N3O B2480142 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one CAS No. 1550998-45-2](/img/structure/B2480142.png)

1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one and its derivatives can be achieved through various synthetic routes involving multicomponent reactions (MCRs), which have been extensively explored due to their efficiency and the ability to introduce complexity in a single step. Recent studies have emphasized the utilization of MCRs for the synthesis of biologically active molecules containing the pyrazole moiety, highlighting the importance of this approach in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Aplicaciones Científicas De Investigación

Structural Characterization and Analysis

- Structural Characterization and Hirshfeld Surface Analysis : The compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, related to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction. This compound crystallizes in the monoclinic system, and its crystal packing is dominated by weak C⋯H···π interactions, leading to efficient packing. Hirshfeld surface analysis provides visual analysis of intermolecular interactions in the crystal structure (Delgado et al., 2020).

Synthesis and Derivative Formation

- Synthesis of Derivatives : Novel (S)-1-(heteroaryl)ethan-1-amines, including derivatives of this compound, were prepared using a four-step synthesis process. This involved cyclisation, acidolytic removal of the Boc group, and stereoselective catalytic hydrogenation, leading to a mixture of diastereomeric tetrahydropyrazolo[1,5-a]pyrimidines (Svete et al., 2015).

Potential Anticancer Applications

- Inhibition of Cancer Cell Growth : A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to this compound, showed that these compounds could inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. The structures of these compounds were determined using various spectroscopic techniques, and their potential as anticancer agents was highlighted (Zheng et al., 2011).

Pharmaceutical and Medicinal Chemistry Applications

- Synthesis and Properties of Pyrazole and Triazole Derivatives : Pyrazole and 1,2,4-triazole derivatives, which include the this compound framework, play a significant strategic role in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. The structural combination of these heterocycles in a molecule increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Molecular Recognition and Crystal Engineering

- Molecular Recognition and Crystal Engineering : The proton NMR analysis of compounds structurally similar to this compound indicated intramolecular stacking in solution. X-ray crystallography confirmed the presence of such intramolecular stacking, illustrating the potential for molecular recognition and crystal engineering applications (Avasthi et al., 2001).

Safety and Hazards

The safety information for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Its molecular weight (16116 g/mol) suggests that it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one . For instance, the compound is recommended to be stored in a dry room at normal temperature, suggesting that moisture and heat could affect its stability .

Propiedades

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLRQDDQDXYDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=NC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)